N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea
Overview
Description
“N-3-pyridinyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea” is a chemical compound with the molecular formula C18H21BN2O3 . It is a second-generation BTK inhibitor Acalabrutinib intermediate .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 414.1±25.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions . It’s used in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precision and reactivity are crucial.
Drug Development
In drug development, this compound is utilized for its reactivity in various transformation processes. It’s particularly valuable in the synthesis of drugs that require boronic acid compounds as intermediates. These compounds are often used to protect diols or in the asymmetric synthesis of amino acids .
Enzyme Inhibition
The compound’s boronic acid moiety allows it to act as an enzyme inhibitor. This is especially relevant in the development of treatments for diseases where enzyme activity is a key factor, such as certain types of cancer or microbial infections .
Fluorescent Probes
Due to its ability to bind with various molecules, this compound can be used as a fluorescent probe. It’s capable of identifying substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and medical diagnostics .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, making them ideal for targeted drug delivery systems .
Asymmetric Synthesis and Coupling Reactions
This compound is involved in asymmetric synthesis, which is crucial for creating molecules with specific chirality—a key aspect in the effectiveness of many drugs. It’s also used in coupling reactions like the Suzuki coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules .
properties
IUPAC Name |
1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQNTQWZIESMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
Synthesis routes and methods
Procedure details
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